![molecular formula C12H16O7 B584027 Tri-O-acetyl-D-[2-13C]galactal CAS No. 478518-76-2](/img/structure/B584027.png)

Tri-O-acetyl-D-[2-13C]galactal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tri-O-acetyl-D-[2-13C]galactal is a product used for proteomics research . It is an important intermediate used in liquid and solid phase synthesis of oligosaccharides .

Synthesis Analysis

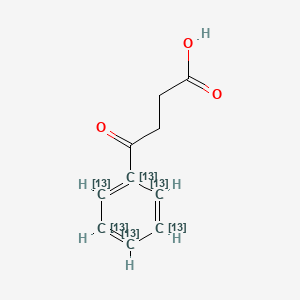

The synthesis of this compound involves various reactions. For instance, the azidonitration reaction of Tri-O-acetyl-D-galactal with excess ceric ammonium nitrate and sodium azide in acetonitrile produced 2-azido-1-nitrate addition products . Another synthesis method involves the use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides .Molecular Structure Analysis

The molecular formula of this compound is C11H16O7 . The molecular weight is 273.25 . More detailed structural analysis can be obtained through high-resolution 1H NMR and 13C NMR spectroscopic and single crystal X-ray structural analyses .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, the azidochrolination reaction of Tri-O-acetyl-D-galactal has been frequently used in the synthesis of complex oligosaccharides containing aminosugars . Another reaction involves the use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through various analytical techniques. For instance, 1H NMR and 13C NMR spectroscopy, mass spectrometry, or elemental analysis can be used .Aplicaciones Científicas De Investigación

Structural Analysis and Conformation

Tri-O-acetyl-D-[2-13C]galactal has been a subject of interest for its structural properties and potential applications in synthesizing complex molecules. A study by Srinivas et al. (2004) utilized high-resolution 1H NMR and 13C NMR spectroscopy along with single-crystal X-ray structural analyses to investigate the solution and solid-state structure of a derivative of this compound. This analysis revealed insights into the compound's conformation and interactions in the solid state, which are crucial for understanding its chemical behavior and potential applications in materials science and molecular synthesis (Srinivas et al., 2004).

Catalytic Transformations for Synthetic Applications

Another research area focuses on catalytic transformations using this compound. Simelane et al. (2014) explored the use of aluminum triflate catalysis to convert this compound into 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans. This study highlights the compound's versatility in organic synthesis, providing a pathway to synthesize chiral chromenes or chromans under different conditions, thereby expanding the toolkit for synthetic chemists (Simelane et al., 2014).

Safe and Scalable Synthesis of Building Blocks

In a significant advancement for carbohydrate synthesis, Guberman et al. (2019) developed a safe and scalable continuous flow azidophenylselenylation of this compound. This method addresses the challenges of poor reproducibility and the use of potentially hazardous azides, presenting a streamlined approach to produce galactosamine building blocks efficiently. This work not only improves the safety and scalability of synthesizing these crucial components but also minimizes the environmental impact of the process (Guberman et al., 2019).

Exploring New Synthetic Pathways

The compound's role extends into the exploration of new synthetic pathways. Cheshev et al. (2006) demonstrated the multi-gram epoxidation of D-galactal derivatives, including this compound, to achieve high yield and selectivity in forming 1,2-anhydrosugars. This method exemplifies the compound's utility in synthesizing derivatives that are pivotal in various biochemical applications, including drug development and biomolecule labeling (Cheshev et al., 2006).

Mecanismo De Acción

Target of Action

Tri-O-acetyl-D-[2-13C]galactal is a complex compound used in proteomics research

Mode of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules.

Biochemical Pathways

This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection and inflammation, and protein folding.

Result of Action

As a building block for the synthesis of oligosaccharides , it can be inferred that the compound may play a role in the processes where oligosaccharides are involved.

Safety and Hazards

Propiedades

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-XDNQYBAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)